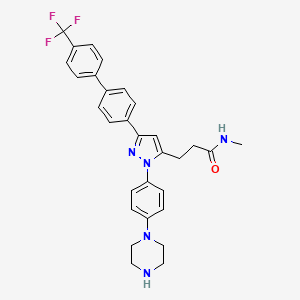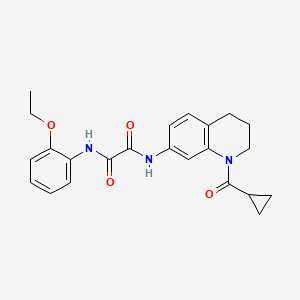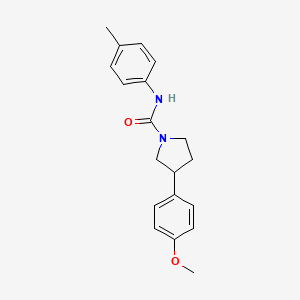![molecular formula C12H10ClF3N4OS B2605538 N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 263756-83-8](/img/structure/B2605538.png)
N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a trifluoromethyl group, a triazole ring, and a sulfanyl group attached to an acetamide group . These functional groups suggest that the compound could have interesting chemical and physical properties.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of a suitable 3-chlorophenyl acetamide with a 4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-thiol . Please consult with a synthetic chemist for more accurate information.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a heterocyclic ring containing two nitrogen atoms and three carbon atoms, could impart unique electronic and steric properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase its lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antiviral and Virucidal Activity
One of the prominent applications of N-(3-chlorophenyl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives is in antiviral research. A study by Wujec et al. (2011) focused on synthesizing such derivatives and assessing their antiviral and virucidal activities against human adenovirus type 5 and ECHO-9 virus. Some derivatives showed potential in reducing viral replication in both viruses (Wujec et al., 2011).
Anti-exudative Activity
Another research avenue for these compounds is in the study of anti-exudative activity. Chalenko et al. (2019) synthesized pyrolin derivatives of these compounds and found that a significant percentage of the new derivatives exhibited anti-exudative properties. Some compounds even surpassed the reference drug in their anti-exudative activity (Chalenko et al., 2019).
Cholinesterase Inhibition
The compounds have also been studied for their potential in inhibiting cholinesterase enzymes. Riaz et al. (2020) synthesized new N-aryl derivatives and evaluated their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinestrase (BChE). Certain compounds displayed moderate to good activities against these enzymes (Riaz et al., 2020).
Vibrational Spectroscopy and Pharmacokinetics
A study by Jenepha Mary et al. (2022) characterized these compounds using vibrational spectroscopy techniques and analyzed their pharmacokinetic properties. The study provided insights into the structural stability and potential inhibition activity against viruses (Jenepha Mary et al., 2022).
Antimicrobial Properties
Baviskar et al. (2013) focused on synthesizing derivatives of these compounds to determine their antimicrobial activity. They tested the compounds against various bacterial strains, indicating potential as antimicrobial agents (Baviskar et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N4OS/c1-20-10(12(14,15)16)18-19-11(20)22-6-9(21)17-8-4-2-3-7(13)5-8/h2-5H,6H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBDQDUANUSKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2605455.png)
![N'-(3,4-difluorophenyl)-N-[2-(dimethylamino)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2605458.png)


![2-{4-[(Tert-butyldimethylsilyl)oxy]oxan-4-yl}acetaldehyde](/img/structure/B2605461.png)
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,4'-oxane]-2-amine](/img/structure/B2605462.png)



![8-(3-chlorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2605469.png)
![N-[2-(morpholin-4-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2605472.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605473.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2605475.png)
